N'-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N-(2,2-dimethoxyethyl)ethanediamide
Overview
Description
N’-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N-(2,2-dimethoxyethyl)ethanediamide is a complex organic compound with a molecular formula of C17H22ClN3O6 and an average mass of 399.826 Da . This compound features a unique structure that includes a chlorobenzoyl group, an oxazolidin ring, and a dimethoxyethyl group, making it of significant interest in various fields of scientific research.
Preparation Methods
The synthesis of N’-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N-(2,2-dimethoxyethyl)ethanediamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxazolidin ring: This step involves the reaction of an appropriate amine with an epoxide to form the oxazolidin ring.
Introduction of the chlorobenzoyl group: The oxazolidin ring is then reacted with 4-chlorobenzoyl chloride in the presence of a base to introduce the chlorobenzoyl group.
Attachment of the dimethoxyethyl group: Finally, the compound is reacted with 2,2-dimethoxyethanol under suitable conditions to attach the dimethoxyethyl group.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N’-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N-(2,2-dimethoxyethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
N’-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N-(2,2-dimethoxyethyl)ethanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N-(2,2-dimethoxyethyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N’-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N-(2,2-dimethoxyethyl)ethanediamide can be compared with other similar compounds, such as:
N-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N’-(4-chlorobenzyl)ethanediamide: This compound has a similar structure but includes a chlorobenzyl group instead of a dimethoxyethyl group.
N-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N’-(2-chlorophenyl)methyl]ethanediamide: This compound features a chlorophenylmethyl group, providing different chemical and biological properties.
Properties
IUPAC Name |
N-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]-N'-(2,2-dimethoxyethyl)oxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O6/c1-25-14(26-2)10-20-16(23)15(22)19-9-13-21(7-8-27-13)17(24)11-3-5-12(18)6-4-11/h3-6,13-14H,7-10H2,1-2H3,(H,19,22)(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQSBASMDWAFGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NCC1N(CCO1)C(=O)C2=CC=C(C=C2)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.